Bienvenue dans la boutique en ligne BenchChem!

Asenapine

Schizophrenia Negative Symptoms Weight Gain

High-purity Asenapine for advanced research. This atypical antipsychotic exhibits a unique receptor binding profile with high affinity for serotonin (5-HT2C: Ki 0.03 nM) and dopamine (D2: Ki 1.3 nM) receptors, and low muscarinic affinity. Sourced for studying sublingual bioavailability and distinct long-term efficacy for negative symptoms over olanzapine, with a favorable metabolic profile. Essential for translational pharmacology.

Molecular Formula C17H16ClNO
Molecular Weight 285.8 g/mol
Cat. No. B7824239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine
Molecular FormulaC17H16ClNO
Molecular Weight285.8 g/mol
Structural Identifiers
SMILESCN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24
InChIInChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m1/s1
InChIKeyVSWBSWWIRNCQIJ-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.98 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Asenapine for Schizophrenia and Bipolar I Disorder: Product Baseline and Procurement-Relevant Characteristics


Asenapine is a second-generation atypical antipsychotic agent of the dibenzo-oxepino pyrrole class, indicated for the acute treatment of schizophrenia in adults and for the acute monotherapy treatment of manic or mixed episodes associated with bipolar I disorder in adults and pediatric patients aged 10–17 years [1]. It is formulated as a sublingual tablet requiring twice-daily administration, with an absolute bioavailability of approximately 35% when administered sublingually and less than 2% if swallowed [2]. Asenapine exhibits a distinctive receptor binding profile characterized by high affinity for multiple serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), dopamine (D1, D2, D3, D4), adrenergic (α1, α2), and histamine (H1, H2) receptors, while demonstrating negligible affinity for muscarinic cholinergic receptors [3].

Why Asenapine Cannot Be Directly Substituted with Other Atypical Antipsychotics: Procurement Rationale


Asenapine possesses a combination of pharmacological, pharmacokinetic, and formulation-specific characteristics that preclude simple substitution with other atypical antipsychotics. Unlike orally administered agents such as olanzapine, risperidone, or quetiapine, asenapine requires sublingual administration due to its negligible oral bioavailability (<2% if swallowed), rendering conventional oral tablet substitution both clinically ineffective and potentially harmful [1]. Furthermore, asenapine demonstrates a receptor signature distinct from its in-class comparators, with functional antagonism at 5-HT6 and H2 receptors not shared by olanzapine or risperidone, and higher relative affinity for 5-HT2C versus D2 receptors compared with most other antipsychotics, suggesting differential engagement of serotonergic pathways at therapeutic doses [2]. These properties create distinct efficacy and tolerability profiles that must be evaluated on a compound-specific basis rather than by therapeutic class equivalence.

Asenapine Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Asenapine vs. Risperidone: Superior Negative Symptom Improvement and Lower Weight Gain in Acute Schizophrenia

In a 6-week randomized, double-blind, placebo- and active comparator-controlled trial in patients with acute schizophrenia, asenapine 5 mg BID demonstrated significantly greater improvement in negative symptoms compared with risperidone 3 mg BID, while also showing lower incidence of clinically significant weight gain. The incidence of withdrawal due to lack of efficacy was also lower for asenapine (15% of treated patients) than for risperidone (29%) [1][2].

Schizophrenia Negative Symptoms Weight Gain

Asenapine vs. Olanzapine: Significantly Lower Weight Gain and Favorable Lipid Profile in Long-Term Treatment

Post hoc pooled analyses from 17 asenapine trials (13 schizophrenia, 4 bipolar mania) comparing asenapine (5-10 mg BID) with olanzapine (5-20 mg QD) over 3-100 weeks demonstrated that asenapine was associated with significantly lower weight gain and more favorable changes in lipid parameters [1]. In a separate retrospective chart review of patients treated for up to 12 months, asenapine showed minimal weight gain (1.80 lb, P = 0.62) compared with the substantial metabolic effects consistently observed with olanzapine [2].

Metabolic Safety Weight Management Lipid Profile

Asenapine Unique Receptor Signature: Functional Antagonism at 5-HT6 and H2 Receptors Not Shared by Risperidone or Olanzapine

In comparative in vitro studies using cloned human receptors under standardized assay conditions, asenapine demonstrated functional antagonism (pKB) at 5-HT6 (8.0) and H2 (8.4) receptors, which was not observed with risperidone (pKB <5 for 5-HT6) or olanzapine. Additionally, asenapine exhibited potent antagonism at 5-HT1A (pKB 7.4) and α2 adrenoceptors (α2A pKB 7.3, α2B pKB 8.3), functional activities that were absent with olanzapine (pKB <5 for both 5-HT1A and α2) [1][2].

Receptor Pharmacology 5-HT6 Antagonism Drug Differentiation

Asenapine vs. In-Class Alternatives: Sublingual Bioavailability Enables Bypass of First-Pass Metabolism

Asenapine is formulated exclusively for sublingual administration due to its negligible oral bioavailability. When administered sublingually at 5 mg, the absolute bioavailability is 35%, with peak plasma concentrations achieved within 0.5 to 1.5 hours [1]. In contrast, if the sublingual tablet is swallowed, bioavailability drops to <2%, rendering oral administration clinically ineffective [2]. This pharmacokinetic profile differs fundamentally from orally administered antipsychotics such as olanzapine, risperidone, and quetiapine, which achieve therapeutic plasma levels via gastrointestinal absorption and undergo significant first-pass hepatic metabolism [3].

Pharmacokinetics Bioavailability Drug Delivery

Asenapine vs. Olanzapine: Non-Inferiority in Aggressive Behaviors with Potential Tolerability Advantages

A 2025 systematic review of asenapine for aggressive behaviors across psychiatric disorders evaluated 12 studies and found that major evidence supports asenapine's efficacy in reducing psychomotor agitation and hostility, with benefits that appear independent of its anti-manic and antipsychotic effects [1]. While three studies found no advantages over olanzapine in direct efficacy comparisons, the review concluded that clinicians should primarily consider the tolerability profile to guide prescription, given asenapine's more favorable metabolic profile relative to olanzapine (as documented in Evidence Items 2 and 3 above) [1].

Aggression Hostility Psychomotor Agitation

Asenapine Application Scenarios: Evidence-Based Use Cases for Research and Clinical Procurement


Treatment of Schizophrenia with Prominent Negative Symptoms Where Risperidone Has Shown Insufficient Benefit

For patients with schizophrenia exhibiting persistent or predominant negative symptoms (e.g., blunted affect, social withdrawal, alogia), asenapine may offer a therapeutic advantage. In a 6-week direct head-to-head trial, asenapine 5 mg BID demonstrated a statistically significant improvement on the PANSS negative subscale (-3.2) compared with placebo, whereas risperidone 3 mg BID did not separate from placebo on this measure [1]. This differential effect on negative symptoms, combined with a lower incidence of withdrawal due to lack of efficacy (15% for asenapine vs 29% for risperidone) [2], supports asenapine as a scientifically rational selection in this clinical scenario.

Bipolar I Disorder Manic or Mixed Episodes in Patients with Metabolic Comorbidity or Obesity Concerns

In patients with bipolar I disorder requiring acute treatment of manic or mixed episodes, asenapine is FDA-approved for this indication and offers a metabolic tolerability profile superior to olanzapine [1]. Pooled analyses from 17 trials demonstrated that asenapine was associated with 3.4-fold lower weight gain (0.9 kg vs 3.1 kg, P < 0.0001) and neutral to favorable changes in lipid parameters (total cholesterol -0.4 mg/dL vs +6.2 mg/dL) compared with olanzapine over treatment durations up to 100 weeks [2]. This metabolic differentiation is particularly relevant for patients with pre-existing obesity, diabetes, or dyslipidemia, where olanzapine's metabolic burden may be prohibitive.

Research Applications Requiring 5-HT6 or H2 Receptor Antagonism or α2 Adrenoceptor Engagement

For preclinical or translational research investigating the therapeutic relevance of specific receptor targets, asenapine provides a unique pharmacological tool. Unlike risperidone (pKB <5 at 5-HT6) or olanzapine (pKB <5 at 5-HT1A and α2 adrenoceptors), asenapine demonstrates potent functional antagonism at 5-HT6 (pKB 8.0), H2 (pKB 8.4), 5-HT1A (pKB 7.4), and α2 adrenoceptors (α2B pKB 8.3) in cloned human receptor assays [1][2]. This receptor signature, characterized by higher relative affinity for 5-HT2C, 5-HT2A, 5-HT7, and α2B versus D2 receptors [2], makes asenapine a distinctive probe for studying serotonergic and noradrenergic contributions to antipsychotic efficacy and tolerability.

Formulation Research and Development of Alternative Asenapine Delivery Systems

Given asenapine's route-dependent bioavailability (35% sublingual vs <2% oral), the compound presents unique opportunities and challenges for formulation research. Recent studies have successfully developed 72-hour long-acting transdermal patches of asenapine with absolute bioavailability of 62.4% and utilization rates of 54.6%, representing a 1.4-fold improvement over control formulations (38.3% utilization) [1]. The optimized patch achieved sustained delivery with Q72h of 620 ± 44 µg/cm², demonstrating the feasibility of non-oral asenapine delivery systems [1]. Patents for transdermal therapeutic systems containing asenapine with polysiloxane or polyisobutylene polymers further enable alternative formulation development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Asenapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.